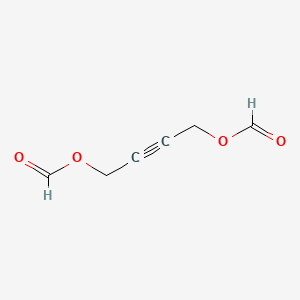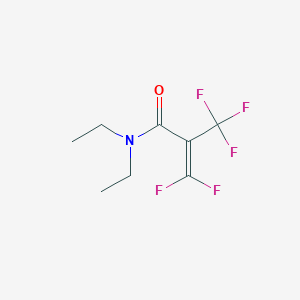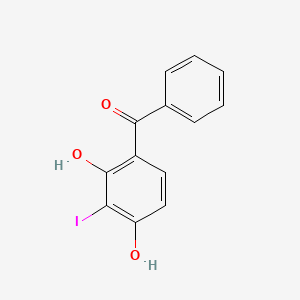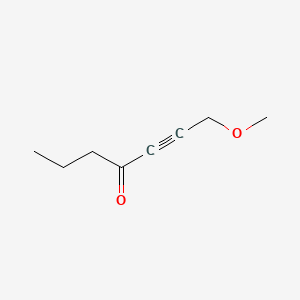
2-Heptyn-4-one, 1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyn-4-one, 1-methoxy- is an organic compound with the molecular formula C8H12O2. It is also known by its IUPAC name, 1-Methoxy-2-heptyn-4-one. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a heptynone backbone, which includes a triple bond between the second and third carbon atoms and a ketone group at the fourth carbon. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-4-one, 1-methoxy- can be achieved through several methods. One common approach involves the reaction of hept-2-yne with methanol in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the presence of a base to facilitate the formation of the methoxy group.
Industrial Production Methods
Industrial production of 2-Heptyn-4-one, 1-methoxy- often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyn-4-one, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different saturated or unsaturated products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Heptyn-4-one, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Heptyn-4-one, 1-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects on biological systems may involve interactions with enzymes or receptors, leading to changes in cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-heptyn-4-one: A closely related compound with similar structural features.
2-Hepten-4-one: Another heptynone derivative with a double bond instead of a triple bond.
4-Heptanone: A saturated ketone with no triple or double bonds.
Uniqueness
2-Heptyn-4-one, 1-methoxy- is unique due to the presence of both a methoxy group and a triple bond, which confer distinct chemical reactivity and properties. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking these features.
Eigenschaften
CAS-Nummer |
32904-88-4 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-methoxyhept-2-yn-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(9)6-4-7-10-2/h3,5,7H2,1-2H3 |
InChI-Schlüssel |
MFQMLMJXJHZCCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C#CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
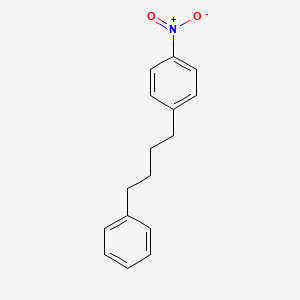
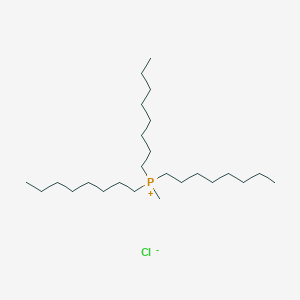

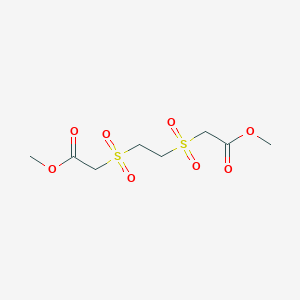
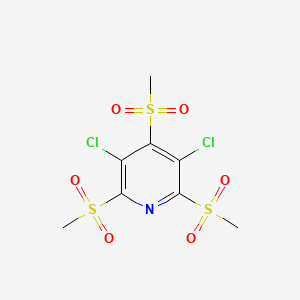
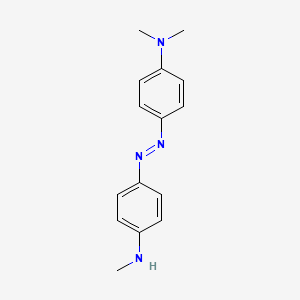
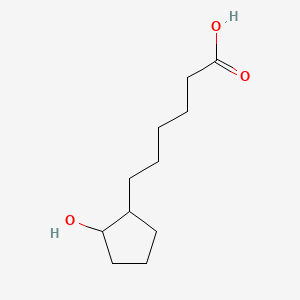
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
